2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriately substituted pyridines and pyrazoles. One common method involves the reaction of 3-substituted pyridines with hydrazine derivatives to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine system .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex heterocycle with additional fused rings, showing different biological activities.
Uniqueness
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-methyl-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)13-5-8-7(3)4-9(14)11-10(8)12-13/h4-6H,1-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBSWPIPKQFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C=C12)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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